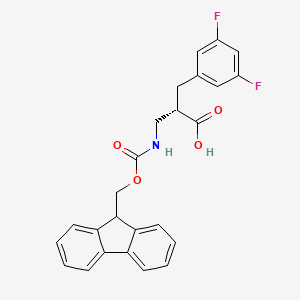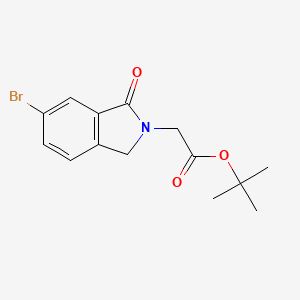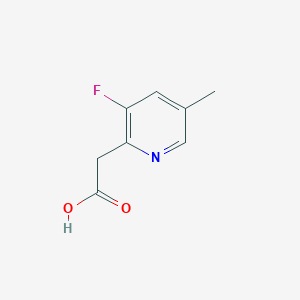![molecular formula C10H24O4Si B13984236 3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol CAS No. 184870-14-2](/img/structure/B13984236.png)
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol: is an organosilicon compound that features both silane and diol functional groups. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the silane group allows for potential modifications and interactions with other molecules, while the diol group provides additional reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol typically involves the reaction of a silane precursor with a diol compound. One common method involves the reaction of 3-chloropropyltriethoxysilane with propane-1,2-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the diol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The silane group can participate in substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the silane group under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new silane derivatives with different functional groups.
Applications De Recherche Scientifique
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of 3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol involves its interaction with other molecules through its silane and diol functional groups. The silane group can form covalent bonds with various substrates, while the diol group can participate in hydrogen bonding and other non-covalent interactions. These interactions enable the compound to modify surfaces, enhance adhesion, and improve the properties of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[Ethoxy(dimethyl)silyl]-1-propanamine: Similar structure but with an amine group instead of a diol group.
3-(Ethoxydimethylsilyl)propan-1-amine: Another similar compound with an amine group.
Uniqueness
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol is unique due to the presence of both silane and diol functional groups, which provide a combination of reactivity and functionality not found in similar compounds. This dual functionality allows for a wider range of applications and interactions with other molecules.
Propriétés
Numéro CAS |
184870-14-2 |
|---|---|
Formule moléculaire |
C10H24O4Si |
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
3-[3-[ethoxy(dimethyl)silyl]propoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H24O4Si/c1-4-14-15(2,3)7-5-6-13-9-10(12)8-11/h10-12H,4-9H2,1-3H3 |
Clé InChI |
PLRGPJQMFHYPBL-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)CCCOCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13984158.png)












![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
